Efrotomycin A1 is an antibiotic compound derived from the actinobacterium Streptomyces lactamdurans. It belongs to a class of antibiotics known for their ability to inhibit bacterial protein synthesis, particularly through the inhibition of elongation factor Tu (EF-Tu). This compound is composed of several components, including Efrotomycin A1, A2, B1, and B2, and has shown potential antimicrobial properties, although its clinical applications are not extensively documented .
Efrotomycin is isolated from Streptomyces lactamdurans, a bacterium known for producing various bioactive compounds. This source highlights the significance of natural products in antibiotic discovery and development.
While specific synthetic routes for Efrotomycin A1 are scarce, it is essential to note that antibiotics of this nature often require careful optimization of reaction conditions to achieve high yields and purity. The lack of detailed synthetic pathways in available literature suggests a need for further research in this area .
The molecular structure of Efrotomycin A1 is characterized by a complex arrangement of functional groups that contribute to its biological activity. The compound's InChI string provides a detailed representation of its molecular structure:
The molecular formula for Efrotomycin A1 is , indicating a large and complex structure typical of many natural antibiotics. The compound's structural features contribute to its interaction with bacterial ribosomes and inhibition of protein synthesis .
The lack of detailed reaction pathways for Efrotomycin A1 indicates a gap in research that could be addressed through future studies focusing on its chemical behavior under various conditions.
Efrotomycin A1 exerts its effects primarily by inhibiting bacterial protein synthesis through binding to elongation factor Tu (EF-Tu). This binding prevents the proper functioning of ribosomes during translation, thereby halting protein production essential for bacterial growth.
Research indicates that while Efrotomycin affects cell-free protein synthesis systems derived from Escherichia coli, it is ineffective against Bacillus subtilis, suggesting differences in susceptibility among bacterial species . Further studies are necessary to elucidate the precise molecular interactions involved.
While specific physical properties such as melting point or solubility are not well-documented in available sources, these characteristics are crucial for understanding the compound's behavior in biological systems.
Efrotomycin A1's chemical properties are inferred from its structural components. Its ability to interact with biological macromolecules suggests it possesses functional groups conducive to hydrogen bonding and hydrophobic interactions.
Relevant analyses and characterizations are essential for determining the compound's stability and reactivity under physiological conditions.
Efrotomycin A1 has potential applications across various scientific fields:
Efrotomycin was first isolated in 1976 from the actinomycete bacterium Streptomyces lactamdurans NRRL 3802 during antibiotic screening initiatives. Initial research characterized it as a structurally complex macrocyclic compound exhibiting potent antibacterial properties, particularly against Gram-negative pathogens [5] [8]. While early publications referred to the compound simply as "efrotomycin," subsequent analytical refinements revealed it exists as a complex of closely related components, with Efrotomycin A1 identified as the principal bioactive congener [8]. Its discovery emerged during a period of intensive investigation into microbial natural products, particularly from soil-derived Streptomyces species, driven by the need for novel antibiotic scaffolds. Early fermentation studies indicated that Streptomyces lactamdurans produced efrotomycin under specific nutrient conditions, yielding quantities sufficient for initial biological evaluation but presenting challenges for large-scale production due to its complex structure [5] [8].
Table 1: Key Characteristics of Efrotomycin A1's Discovery
| Property | Detail |
|---|---|
| Producing Microorganism | Streptomyces lactamdurans NRRL 3802 |
| Year of Discovery | 1976 |
| Source Environment | Soil microbiota (specific geographical origin not detailed in literature) |
| Initial Reported Activity | Gram-negative bactericidal activity; Growth promotion in swine |
| Structural Complexity | Macrocyclic polyketide with unique sugar moieties and conjugated diene system |
Efrotomycin A1 belongs to the elfamycin class of antibiotics, defined by their specific and potent inhibition of the prokaryotic elongation factor Tu (EF-Tu). EF-Tu is an essential GTPase responsible for delivering aminoacyl-tRNA to the ribosome during protein synthesis. Elfamycins disrupt this critical function, halting bacterial protein synthesis entirely [1]. Structurally, efrotomycin shares core mechanistic features with the prototype elfamycin kirromycin, including a large macrocyclic core and functional groups essential for binding EF-Tu. However, significant structural differences exist, particularly in its glycosylation pattern and side chain composition, distinguishing it from kirromycin, pulvomycin, enacyloxin IIa, and GE2270 A [1] [5] [8].
Elfamycins are categorized based on their precise mechanism of EF-Tu inhibition:
Efrotomycin A1, like kirromycin, falls into the first category. Its binding stabilizes EF-Tu on the ribosome in the post-hydrolysis (GDP-bound) state, freezing the translational machinery [1] [8].
Table 2: Classification of Major Elfamycins and Key Features
| Elfamycin | Primary Source | Mechanism of EF-Tu Inhibition | Cross-resistance with Efrotomycin | Notable Structural Feature |
|---|---|---|---|---|
| Efrotomycin A1 | Streptomyces lactamdurans | Traps EF-Tu:GDP on ribosome | N/A | Specific glycosylation pattern |
| Kirromycin | Streptomyces collinus | Traps EF-Tu:GDP on ribosome | Likely (shared target mechanism) | Non-glycosylated macrocycle |
| Pulvomycin | Streptomyces species | Prevents ternary complex formation | Unlikely (different mechanism) | Smaller macrocyclic lactone |
| GE2270 A | Planobispora rosea | Prevents ternary complex formation | Unlikely (different mechanism) | Thiopeptide-like structure |
| Enacyloxin IIa | Frondaria species | Traps EF-Tu:GDP on ribosome (Kirromycin-like) | Likely (shared target mechanism) | Polyenic carboxylic acid |
Efrotomycin A1 holds significant research interest within antibiotic discovery and development for several interconnected reasons:
Table 3: Comparative In Vitro Activity of Efrotomycin and Prototype Elfamycins
| Organism | Efrotomycin MIC (μg/mL) | Kirromycin MIC (μg/mL) | GE2270 A MIC (μg/mL) | Pulvomycin MIC (μg/mL) |
|---|---|---|---|---|
| Enterococcus faecium (Susceptible) | 2 [1] | 2 [1] | Not Provided | Not Provided |
| Staphylococcus aureus | >32 [1] | >32 [1] | Low (varies by strain) | Low (varies by strain) |
| Moraxella catarrhalis | 0.06 [1] | Not Provided | Not Provided | Not Provided |
| Haemophilus influenzae | 4 [1] | Not Provided | Not Provided | Not Provided |
| Escherichia coli (Wild-type) | Moderate [5] [8] | Low [1] | Low [1] | Low [1] |
CAS No.: 32986-79-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0